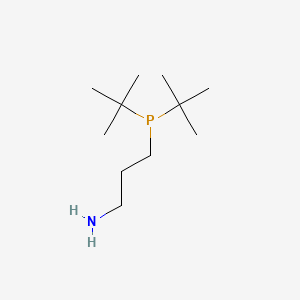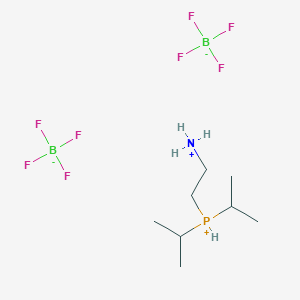
Bis(2-phenylquinoline)(acetylacetonate)iridium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-phenylquinoline)(acetylacetonate)iridium(III) is a phosphorescent iridium complex widely used in organic light-emitting diodes (OLEDs). This compound is known for its high quantum efficiency and tunable emission colors, making it a valuable material in optoelectronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-phenylquinoline)(acetylacetonate)iridium(III) typically involves the reaction of iridium trichloride with 2-phenylquinoline and acetylacetone. The reaction is carried out in a solvent such as dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or sublimation .
Industrial Production Methods
In industrial settings, the production of Bis(2-phenylquinoline)(acetylacetonate)iridium(III) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-phenylquinoline)(acetylacetonate)iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iridium(IV) complexes.
Reduction: Reduction reactions can convert the iridium(III) center to iridium(II).
Substitution: Ligand substitution reactions can occur, where the acetylacetonate or phenylquinoline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while substitution reactions can produce a variety of iridium complexes with different ligands .
Aplicaciones Científicas De Investigación
Bis(2-phenylquinoline)(acetylacetonate)iridium(III) has a wide range of applications in scientific research:
Optoelectronics: It is extensively used as a phosphorescent dopant in OLEDs, contributing to high-efficiency light emission.
Catalysis: The compound serves as a catalyst in various organic transformations, including hydrogenation and carbon-carbon coupling reactions.
Biological Imaging: Due to its phosphorescent properties, it is used in bioimaging to track cellular processes.
Material Science: It is employed in the development of new materials with unique electronic and optical properties .
Mecanismo De Acción
The mechanism of action of Bis(2-phenylquinoline)(acetylacetonate)iridium(III) involves its ability to undergo intersystem crossing from the excited singlet state to the triplet state, facilitated by the heavy atom effect of iridium. This results in efficient phosphorescence, where the triplet excited state decays radiatively to the ground state, emitting light. The molecular targets and pathways involved include the interaction with electron and hole transport layers in OLEDs, leading to efficient charge recombination and light emission .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III): Known for its red emission properties.
Bis(2-phenylquinolyl-N,C(2’))iridium(acetylacetonate): Similar structure but with different ligand arrangements.
(2,4-Pentanedionato)bis[2-(2-quinolinyl)phenyl]iridium(III): Used in similar applications but with variations in emission wavelengths .
Uniqueness
Bis(2-phenylquinoline)(acetylacetonate)iridium(III) stands out due to its high quantum efficiency and tunable emission colors, making it highly versatile in optoelectronic applications. Its ability to undergo various chemical reactions also adds to its utility in different research fields .
Propiedades
IUPAC Name |
4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H10N.C5H8O2.Ir/c2*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;1-4(6)3-5(2)7;/h2*1-6,8-11H;3,6H,1-2H3;/q2*-1;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXRGFSBMYEYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28IrN2O2-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
![(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P](/img/structure/B6338440.png)


![(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE](/img/structure/B6338449.png)




amine](/img/structure/B6338478.png)
![4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline](/img/structure/B6338484.png)
![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B6338490.png)
![fluorophenyl)methyl]amine](/img/structure/B6338504.png)
